1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Reagents: The chromeno[2,3-c]pyrrole intermediate and a nitrile compound.
Conditions: The reaction is typically performed under acidic or basic conditions to facilitate the cyclization process.
Product: Oxazole-fused chromeno[2,3-c]pyrrole intermediate.
Step 3: Substitution with Dichlorophenyl and Dimethyl Groups
Reagents: The oxazole-fused intermediate, 3,4-dichlorophenyl chloride, and dimethylating agents.
Conditions: The reaction is carried out under controlled temperature and pressure conditions.
Product: 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents
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Step 1: Synthesis of Chromeno[2,3-c]pyrrole Core
Reagents: Starting materials such as 2-hydroxyacetophenone and an appropriate amine.
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst.
Product: Chromeno[2,3-c]pyrrole intermediate.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: The reaction is typically carried out in an acidic medium.
Products: Oxidized derivatives of the compound, which may include the formation of carbonyl groups.
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Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: The reaction is performed under mild conditions to prevent over-reduction.
Products: Reduced derivatives, including the conversion of carbonyl groups to alcohols.
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Substitution:
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: The reaction conditions vary depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications due to its unique structure and reactivity.
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Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
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Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
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Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Studied for its role in drug development and design.
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Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Investigated for its potential use in agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways.
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Molecular Targets:
- The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological pathways.
- Potential targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation.
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Pathways Involved:
- The compound may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways.
- Its effects on these pathways can lead to anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the dichlorophenyl group, which may influence its chemical properties and applications.
Uniqueness:
- The presence of both dichlorophenyl and dimethyl groups in 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione contributes to its unique chemical reactivity and potential biological activities.
- Its fused heterocyclic structure makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H16Cl2N2O4 |
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Molecular Weight |
455.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-10-6-14-17(7-11(10)2)30-22-19(21(14)28)20(13-4-5-15(24)16(25)9-13)27(23(22)29)18-8-12(3)31-26-18/h4-9,20H,1-3H3 |
InChI Key |
QRDQOYUONCGFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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